![molecular formula C25H23N3O7S B2501856 Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-13-2](/img/structure/B2501856.png)
Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound of interest, Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate, is a complex organic molecule that appears to be related to various synthesized thieno[3,4-d]pyridazine derivatives. These derivatives are known for their potential pharmacological properties, including antibacterial, analgesic, anti-inflammatory, and anti-arthritic activities, as well as their use in the synthesis of other complex heterocyclic compounds.
Synthesis Analysis
The synthesis of related thieno[3,4-d]pyridazine derivatives often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of novel thieno[2,3-c]pyridazines used 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material, which was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . This suggests that the synthesis of the compound of interest would likely involve similar complex reactions, possibly starting from a thieno[3,4-d]pyridazine precursor and introducing the trimethoxybenzoyl group through subsequent reactions.
Molecular Structure Analysis
The molecular structure of thieno[3,4-d]pyridazine derivatives is characterized by a fused ring system that includes a thieno ring and a pyridazine ring. The presence of various substituents, such as phenyl groups and ester functionalities, can significantly influence the molecular conformation and, consequently, the chemical and biological properties of these compounds. For example, the crystal structure of a related pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . It is reasonable to assume that the compound of interest would also exhibit a complex 3D structure with similar stabilizing interactions.
Chemical Reactions Analysis
Thieno[3,4-d]pyridazine derivatives can undergo various chemical reactions, including cyclocondensation, hydrazinolysis, and reactions with nitrous acid to yield different heterocyclic systems . These reactions are often used to introduce new functional groups or to form new ring systems, expanding the chemical diversity and potential applications of these compounds. The compound of interest, with its multiple functional groups, would likely be amenable to a range of chemical transformations, potentially leading to the synthesis of novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,4-d]pyridazine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the electron density distribution within the molecule, which in turn can influence properties such as solubility, melting point, and reactivity. For example, the introduction of a trimethoxybenzoyl group in the compound of interest is likely to affect its solubility in organic solvents due to the presence of methoxy groups, which can engage in hydrogen bonding and dipole-dipole interactions.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O7S/c1-5-35-25(31)20-16-13-36-23(19(16)24(30)28(27-20)15-9-7-6-8-10-15)26-22(29)14-11-17(32-2)21(34-4)18(12-14)33-3/h6-13H,5H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZHTNLVRDDOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.